molecular formula C12H7Br3 B1595157 2,4',5-Tribromobiphenyl CAS No. 59080-36-3

2,4',5-Tribromobiphenyl

Cat. No.: B1595157
CAS No.: 59080-36-3
M. Wt: 390.9 g/mol
InChI Key: VQAOFEQEGKHRBC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2,4’,5-Tribromobiphenyl is C12H7Br3 . It belongs to the class of organic compounds known as polybrominated biphenyls, which are organic aromatic compounds containing a biphenyl moiety, substituted at two or more ring positions by a bromine atom .


Chemical Reactions Analysis

Polybrominated biphenyls (PBBs) like 2,4’,5-Tribromobiphenyl can be analyzed using gas chromatography-mass spectrometry (GC-MS) systems . The running time of this method is 8.8 min, which is nearly 50% shorter than the test method described in International Electrotechnical Commission (IEC) standard 62321-6: 2015 .


Physical and Chemical Properties Analysis

2,4’,5-Tribromobiphenyl is a solid substance with a colorless to white appearance . Its average molecular mass is 390.896 g/mol . Unfortunately, specific information about its melting point, boiling point, and solubility was not available .

Scientific Research Applications

Environmental and Ecotoxicological Studies

2,4',5-Tribromobiphenyl, as a brominated compound, shares structural similarities with various brominated flame retardants and compounds with bromophenoxy moieties. Research in this area primarily focuses on understanding the environmental presence, persistence, and impact of such brominated compounds. For example, the presence and effects of tribromophenoxy compounds like 2,4,6-tribromophenol and related substances in the environment have been extensively studied. These compounds are found ubiquitously due to their wide production and use in flame retardants, pesticides, and other industrial applications. Studies have shown that these substances can be toxic to both aquatic organisms and mammalian cells, indicating a significant environmental and health impact (Koch & Sures, 2018; Ma, Venier, & Hites, 2012). The environmental concentrations, toxicity, and the need for monitoring such compounds have been highlighted, reflecting the broader concerns associated with brominated flame retardants and similar structures.

Material Science and Organic Electronics

In the field of materials science and organic electronics, compounds structurally related to this compound, such as those containing biphenyl moieties, have been explored for their potential applications. For instance, bipolar molecules with hole-transporting and electron-transporting moieties have been synthesized for use in organic light-emitting diodes (OLEDs). These materials exhibit high thermal stability and good solubility, making them suitable for solution processing in electronic devices (Ge et al., 2008). Such research underscores the interest in developing advanced materials for electronic applications using structures related to or derived from brominated biphenyls.

Molecular Probes and Fluorescent Dyes

Another area of research involves the development of molecular probes and fluorescent dyes, where the structural features of compounds like this compound could be of relevance. Fluorescent solvatochromic dyes, for example, have been designed with electron transfer systems that demonstrate strong solvent-dependent fluorescence. These dyes are useful in developing sensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997). The exploration of such compounds highlights the potential for using brominated biphenyl derivatives in fluorescence-based applications.

Mechanism of Action

Target of Action

The primary target of 2,4’,5-Tribromobiphenyl is the Aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcriptional activator . It plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .

Biochemical Pathways

The activation of AhR by 2,4’,5-Tribromobiphenyl affects the biochemical pathways related to the metabolism of xenobiotics . The compound’s action leads to the upregulation of enzyme genes involved in these pathways, impacting the body’s ability to process and eliminate foreign substances .

Pharmacokinetics

Given its structure and properties, it is likely to have low water solubility , suggesting that its bioavailability may be influenced by factors such as its formulation and the route of administration.

Result of Action

The activation of AhR by 2,4’,5-Tribromobiphenyl leads to various molecular and cellular effects. These include the upregulation of xenobiotic metabolizing enzyme genes and the mediation of the toxic effects of halogenated aromatic hydrocarbons . These effects can impact various biological processes, including cell cycle regulation and oxidative stress response .

Action Environment

The action, efficacy, and stability of 2,4’,5-Tribromobiphenyl can be influenced by various environmental factors. For instance, its persistence in the environment may be due to its resistance to degradation . Additionally, its use as a flame retardant in various consumer products can lead to its widespread distribution in the environment .

Safety and Hazards

2,4’,5-Tribromobiphenyl may cause damage to organs through prolonged or repeated exposure . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

2,4’,5-Tribromobiphenyl is known to interact with various biomolecules. It acts as a ligand-activated transcriptional activator, binding to the XRE promoter region of genes it activates . This interaction activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . This suggests that 2,4’,5-Tribromobiphenyl plays a significant role in biochemical reactions, particularly in the metabolism of xenobiotics .

Cellular Effects

The cellular effects of 2,4’,5-Tribromobiphenyl are primarily related to its role as a transcriptional activator. By binding to the XRE promoter region and activating the expression of various genes, 2,4’,5-Tribromobiphenyl can influence cell function . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 2,4’,5-Tribromobiphenyl involves its interaction with the XRE promoter region of genes . As a ligand-activated transcriptional activator, 2,4’,5-Tribromobiphenyl binds to this region and activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes . This can lead to changes in gene expression and influence various cellular processes .

Metabolic Pathways

2,4’,5-Tribromobiphenyl is known to be involved in the metabolism of xenobiotics . It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene

Transport and Distribution

Given its lipophilic nature, it is likely to accumulate in lipid-rich tissues such as the liver, adipose, skin, and breast milk

Subcellular Localization

Given its role as a transcriptional activator, it is likely to be found in the nucleus where it can interact with the XRE promoter region of genes

Properties

IUPAC Name

1,4-dibromo-2-(4-bromophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br3/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAOFEQEGKHRBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074768
Record name PBB 031
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59080-36-3
Record name 2,4',5-Tribromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059080363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PBB 031
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4',5-TRIBROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F3YQ7ZFWN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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